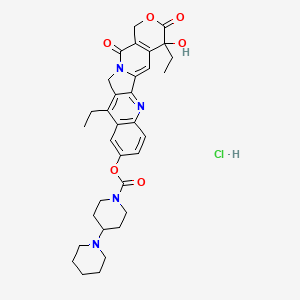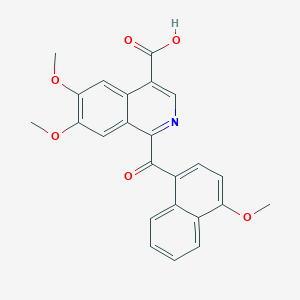
6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde” is a chemical compound . It is also known by its synonyms .
Physical and Chemical Properties
The molecular formula of this compound is C11H12N4O3 . It has a molecular weight of 248.23798 . More detailed physical and chemical properties like melting point, boiling point, and density might be available on chemical databases .
Scientific Research Applications
Chemical Interactions and Derivative Synthesis
6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a compound that has been studied in the context of chemical interactions and the synthesis of derivatives. For example, research by Zinchenko et al. (2018) explored the interaction of a related compound, 4,6-dichloropyrimidine-5-carbaldehyde, with glycine esters. They discovered that this interaction leads to the formation of derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Synthesis of Pyrazolinone and Pyrazole Derivatives
The synthesis of novel pyrazolinone and pyrazole derivatives using this compound or its analogs has been reported. Aly et al. (2004) described the synthesis of various derivatives, including 6-amino-4-aryl-1-phenyl-3-pyridin-4-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, through reactions with different reagents (Aly, Abdo, & El-Gharably, 2004).
Synthesis of MKC-442 Analogs
Petersen et al. (2001) synthesized 6-Benzyl-1-ethoxymethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde, an analog of MKC-442, a potent inhibitor of HIV-1 reverse transcriptase. This research demonstrates the potential of using similar compounds in the synthesis of biologically active molecules, particularly in the context of HIV research (Petersen, Pedersen, & Nielsen, 2001).
Development of Antimicrobial Agents
The compound has potential applications in the development of antimicrobial agents. For instance, the synthesis of pyrido[2,3-d]pyrimidine derivatives has been studied for their antimicrobial activities against fungi and bacteria (Ziarani, Nasab, Rahimifard, & Soorki, 2015).
Autorecycling Oxidation of Alcohols
Yoneda et al. (1981) investigated pyridodipyrimidines as new NAD-type redox catalysts, which included the oxidation of alcohols under neutral conditions. This study highlights the application of similar compounds in catalytic processes and redox reactions (Yoneda, Yamato, & Ono, 1981).
properties
IUPAC Name |
6-amino-2,4-dioxo-1-(pyridin-3-ylmethyl)pyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c12-9-8(6-16)10(17)14-11(18)15(9)5-7-2-1-3-13-4-7/h1-4,6H,5,12H2,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYZPODHCUQZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=C(C(=O)NC2=O)C=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]propanamide](/img/structure/B2799429.png)

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2799431.png)
![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2799432.png)
![(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B2799433.png)

![(2-Chlorophenyl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2799438.png)


![3-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2799443.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2799445.png)
